molecular formula C22H27F2N5O3 B10836441 Tricyclic 5-quinolone derivative 1

Tricyclic 5-quinolone derivative 1

Cat. No.: B10836441
M. Wt: 447.5 g/mol
InChI Key: KPYGNCXHNQMYPD-UHFFFAOYSA-N
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Description

Tricyclic 5-quinolone derivative 1 is a compound belonging to the quinolone family, which is known for its diverse biological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antibacterial, antifungal, antiviral, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclic 5-quinolone derivative 1 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the refluxing of 5-substituted thiophene-3-carboxaldehydes with malonic acid in pyridine, followed by cyclization with thionyl chloride in chlorobenzene . Another approach involves the reaction of 4-hydroxyquinolones with bis(methylthio)methylene malononitrile in dimethylformamide and triethylamine to yield the desired tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: Tricyclic 5-quinolone derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolone N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinolone derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C22H27F2N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

8-[(1-acetylpiperidin-4-yl)amino]-6-amino-7,9-difluoro-1,1-dimethyl-5-oxo-2,3-dihydropyrrolo[1,2-a]quinoline-4-carboxamide

InChI

InChI=1S/C22H27F2N5O3/c1-10(30)28-8-5-11(6-9-28)27-18-15(23)17(25)14-19(16(18)24)29-12(4-7-22(29,2)3)13(20(14)31)21(26)32/h11,27H,4-9,25H2,1-3H3,(H2,26,32)

InChI Key

KPYGNCXHNQMYPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=C(C(=C3C(=C2F)N4C(=C(C3=O)C(=O)N)CCC4(C)C)N)F

Origin of Product

United States

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